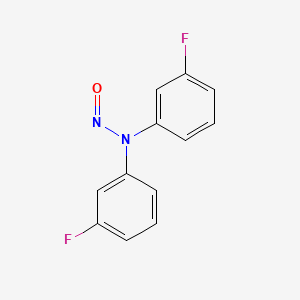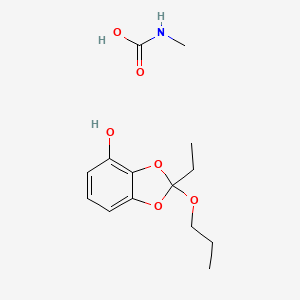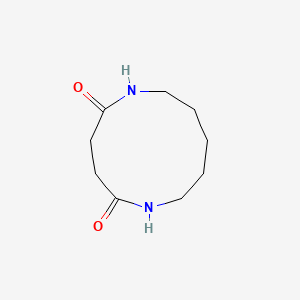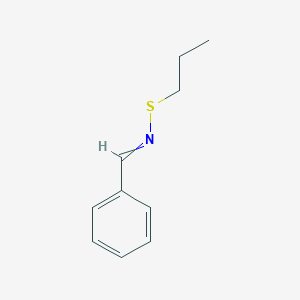
2-(1-Ethoxyethoxy)hexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyethoxy)hexanenitrile is an organic compound that belongs to the nitrile family Nitriles are characterized by the presence of a cyano group (-CN) attached to an alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for synthesizing nitriles is through the nucleophilic substitution of alkyl halides with cyanide ions.
Dehydration of Amides: Primary amides can be dehydrated to form nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acids (e.g., HCl) or bases (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H).
Nucleophilic Addition: Grignard reagents (e.g., RMgX).
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Aplicaciones Científicas De Investigación
2-(1-Ethoxyethoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyethoxy)hexanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the cyano group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. In hydrolysis reactions, the cyano group is converted to a carboxylic acid through the addition of water and subsequent protonation .
Comparación Con Compuestos Similares
Similar Compounds
Hexanenitrile: Similar structure but lacks the ethoxyethoxy group.
2-Ethoxyhexanenitrile: Similar but with only one ethoxy group.
2-(1-Methoxyethoxy)hexanenitrile: Similar but with a methoxyethoxy group instead of ethoxyethoxy.
Uniqueness
2-(1-Ethoxyethoxy)hexanenitrile is unique due to the presence of the ethoxyethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired .
Propiedades
Número CAS |
60427-76-1 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-(1-ethoxyethoxy)hexanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-4-6-7-10(8-11)13-9(3)12-5-2/h9-10H,4-7H2,1-3H3 |
Clave InChI |
LWYGHYIYFNFINN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C#N)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)


stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)

![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)



